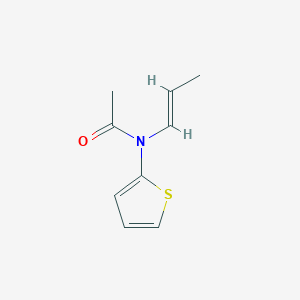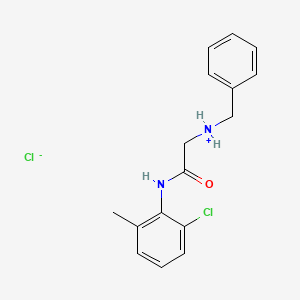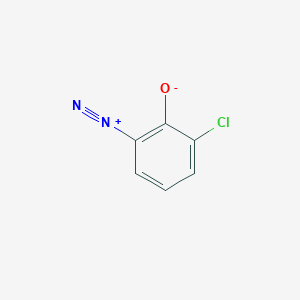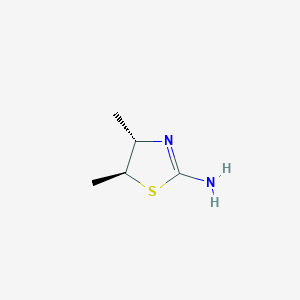
Sodium 1-butyl-5-ethyl-5-isopentylbarbiturate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 1-butyl-5-ethyl-5-isopentylbarbiturate is a barbiturate derivative known for its sedative and hypnotic properties. Barbiturates are a class of drugs that act as central nervous system depressants and are used for various medical purposes, including anesthesia, epilepsy treatment, and sedation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1-butyl-5-ethyl-5-isopentylbarbiturate typically involves the reaction of 1-butyl-5-ethyl-5-isopentylbarbituric acid with sodium methoxide in methanol. The process includes the following steps:
Preparation of 1-butyl-5-ethyl-5-isopentylbarbituric acid: This involves the condensation of diethyl malonate with 1-butyl-5-ethyl-5-isopentylurea in the presence of a base.
Formation of Sodium Salt: The barbituric acid derivative is then reacted with sodium methoxide in methanol to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and quality. The use of automated systems and continuous flow reactors can enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 1-butyl-5-ethyl-5-isopentylbarbiturate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Sodium 1-butyl-5-ethyl-5-isopentylbarbiturate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It serves as a tool for studying the effects of barbiturates on biological systems, including their interaction with neurotransmitter receptors.
Medicine: Research focuses on its potential therapeutic uses, including its sedative and anticonvulsant properties.
Industry: It is used in the development of pharmaceuticals and as a reference compound in quality control.
Mécanisme D'action
The mechanism of action of Sodium 1-butyl-5-ethyl-5-isopentylbarbiturate involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedation, hypnosis, and anticonvulsant effects. The compound modulates the chloride ion channel, increasing chloride ion influx and hyperpolarizing the neuronal membrane .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenobarbital: Another barbiturate with similar sedative and anticonvulsant properties.
Thiopental: A barbiturate used for induction of anesthesia.
Pentobarbital: Used for sedation and as an anticonvulsant.
Uniqueness
Sodium 1-butyl-5-ethyl-5-isopentylbarbiturate is unique due to its specific chemical structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its longer alkyl chains may result in different solubility and metabolic profiles compared to other barbiturates .
Propriétés
Numéro CAS |
64058-20-4 |
|---|---|
Formule moléculaire |
C15H25N2NaO3 |
Poids moléculaire |
304.36 g/mol |
Nom IUPAC |
sodium;1-butyl-5-ethyl-5-(3-methylbutyl)-4,6-dioxopyrimidin-2-olate |
InChI |
InChI=1S/C15H26N2O3.Na/c1-5-7-10-17-13(19)15(6-2,9-8-11(3)4)12(18)16-14(17)20;/h11H,5-10H2,1-4H3,(H,16,18,20);/q;+1/p-1 |
Clé InChI |
MJODPLQTHSBELW-UHFFFAOYSA-M |
SMILES canonique |
CCCCN1C(=O)C(C(=O)N=C1[O-])(CC)CCC(C)C.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


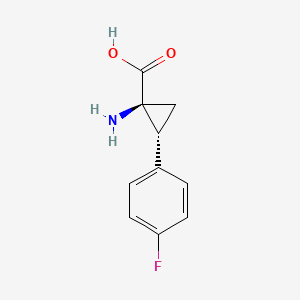
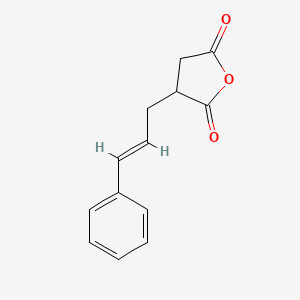
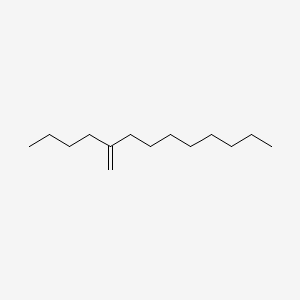
![Diethyl-[2-[3-methyl-2-(2-methyl-4-oxoquinazolin-3-yl)benzoyl]oxyethyl]azanium chloride](/img/structure/B13801613.png)
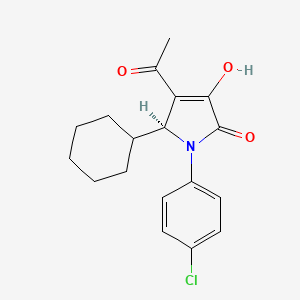
![2-Chloro-1-[4-(2-methylpropyl)piperazin-1-yl]ethanone](/img/structure/B13801634.png)

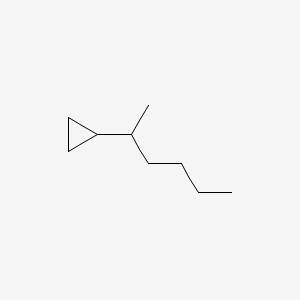
![Hexadecanamide, N-[(1R,2R)-2-(4-chlorophenyl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-](/img/structure/B13801651.png)
